molecular formula C10H14FNO3 B8304522 N,N-bis-(2-hydroxyethyl)-2-fluoro-4-hydroxyaniline

N,N-bis-(2-hydroxyethyl)-2-fluoro-4-hydroxyaniline

Cat. No. B8304522
M. Wt: 215.22 g/mol
InChI Key: PJNLNDDJGBGQAL-UHFFFAOYSA-N
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Patent
US08309554B2

Procedure details

A solution of 2-fluoro-4-hydroxyaniline hydrochloride (3 g) in MeOH (50 mL) was treated with aqueous NaOH (0.74 g in 10 mL deionized water) and the resulting clear solution was concentrated to dryness to provide a residue of crude aniline free base. A 0° C. solution of the crude aniline residue in 1:1 AcOH/deionized water (32 mL) in a pressure tube was treated with liquid ethylene oxide condensed at −78° C. (7.8 g), the tube was sealed, and the reaction mixture allowed to warm up to RT. The reaction mixture was stirred at RT 48 h then cooled, evaporated to dryness and purified by silica gel chromatography (0-7% MeOH/DCM) to provide N,N-bis-(2-hydroxyethyl)-2-fluoro-4-hydroxyaniline (2 g) as a grey powder.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
32 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:4]=1[NH2:5].[OH-:11].[Na+].N[C:14]1[CH:19]=CC=CC=1.[CH2:20]1[O:22][CH2:21]1>CO.CC(O)=O>[OH:22][CH2:20][CH2:21][N:5]([CH2:14][CH2:19][OH:11])[C:4]1[CH:6]=[CH:7][C:8]([OH:10])=[CH:9][C:3]=1[F:2] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
Cl.FC1=C(N)C=CC(=C1)O
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Name
Quantity
32 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the resulting clear solution was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to provide a residue of crude aniline free base
CUSTOM
Type
CUSTOM
Details
the tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (0-7% MeOH/DCM)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
OCCN(C1=C(C=C(C=C1)O)F)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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